molecular formula C15H21NO2 B12520555 4-methoxy-N-(4-methylcyclohexyl)benzamide CAS No. 710291-33-1

4-methoxy-N-(4-methylcyclohexyl)benzamide

Cat. No.: B12520555
CAS No.: 710291-33-1
M. Wt: 247.33 g/mol
InChI Key: CQMAEIGDUTXTBJ-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-methylcyclohexyl)benzamide is an organic compound with the molecular formula C15H21NO2 It is a benzamide derivative characterized by the presence of a methoxy group and a methylcyclohexyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-methylcyclohexyl)benzamide typically involves the condensation of 4-methoxybenzoic acid with 4-methylcyclohexylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to promote the reaction .

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives, including this compound, can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production times. The use of solid acid catalysts and ultrasonic irradiation has also been explored to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-methylcyclohexyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxy-N-(4-methylcyclohexyl)amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-N-(4-methylcyclohexyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-methylcyclohexyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(4-methylbenzyl)benzamide
  • 4-Methoxy-N-(4-methoxybenzyl)benzamide
  • 4-Methoxy-N-(4-methylphenyl)benzamide
  • 4-Methoxy-N-(4-pyridinyl)benzamide

Uniqueness

4-Methoxy-N-(4-methylcyclohexyl)benzamide is unique due to the presence of the methylcyclohexyl group, which imparts distinct steric and electronic properties compared to other benzamide derivatives. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Properties

CAS No.

710291-33-1

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

4-methoxy-N-(4-methylcyclohexyl)benzamide

InChI

InChI=1S/C15H21NO2/c1-11-3-7-13(8-4-11)16-15(17)12-5-9-14(18-2)10-6-12/h5-6,9-11,13H,3-4,7-8H2,1-2H3,(H,16,17)

InChI Key

CQMAEIGDUTXTBJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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